Product packaging for Leptabiside A(Cat. No.:)

Leptabiside A

Cat. No.: B13428656
M. Wt: 638.6 g/mol
InChI Key: MSLSWPAAVDZZIW-GGFGXKLCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leptabiside A is a useful research compound. Its molecular formula is C29H34O16 and its molecular weight is 638.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H34O16 B13428656 Leptabiside A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H34O16

Molecular Weight

638.6 g/mol

IUPAC Name

[(2R,3S,4R,5R,6S)-6-[3-acetyl-2,4,6-trihydroxy-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C29H34O16/c1-10(31)16-21(36)17(28-26(41)24(39)19(34)13(8-30)44-28)23(38)18(22(16)37)29-27(42)25(40)20(35)14(45-29)9-43-15(33)7-4-11-2-5-12(32)6-3-11/h2-7,13-14,19-20,24-30,32,34-42H,8-9H2,1H3/b7-4+/t13-,14-,19-,20-,24+,25+,26-,27-,28+,29+/m1/s1

InChI Key

MSLSWPAAVDZZIW-GGFGXKLCSA-N

Isomeric SMILES

CC(=O)C1=C(C(=C(C(=C1O)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)/C=C/C3=CC=C(C=C3)O)O)O)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

Canonical SMILES

CC(=O)C1=C(C(=C(C(=C1O)C2C(C(C(C(O2)COC(=O)C=CC3=CC=C(C=C3)O)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O

Origin of Product

United States

Advanced Methodologies in Leptabiside a Isolation and Analytical Characterization

Refined Chromatographic Separation Techniques for Leptabiside A and its Congeners

The isolation and purification of this compound and its structurally similar congeners from complex biological matrices present a significant challenge. Modern chromatographic techniques offer the high resolution and selectivity required for this task. High-performance liquid chromatography (HPLC) is a cornerstone technique, often utilized in both analytical and preparative scales. nih.gov The choice of stationary phase and mobile phase composition is critical for achieving optimal separation.

Multidimensional chromatographic approaches, which involve the coupling of two or more chromatographic systems with different separation mechanisms, can provide enhanced resolving power for particularly complex mixtures containing this compound and its derivatives. nih.gov For instance, a normal-phase separation could be followed by a reversed-phase separation to isolate compounds with subtle structural differences. nih.gov

Table 1: Illustrative HPLC Parameters for Diterpenoid Glycoside Separation

Parameter Setting 1 Setting 2 Setting 3
Column C18 (Reversed-Phase) HILIC Chiral Stationary Phase
Mobile Phase Acetonitrile/Water Gradient Isopropanol/Heptane Ethanol (B145695)/Hexane
Detection UV-Vis (210 nm) Evaporative Light Scattering Detector (ELSD) Mass Spectrometry (MS)

| Application | General Purpose Separation | Separation of Polar Glycosides | Chiral Separation of Enantiomers |

Spectroscopic Strategies for the Structural Elucidation of this compound Derivatives

Once purified, the structural elucidation of this compound derivatives relies heavily on a combination of spectroscopic techniques. eurekaselect.comresearchgate.netjchps.com Each technique provides unique and complementary information about the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for determining the complete structure of organic molecules. jchps.comjchps.com One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide information about the chemical environment of individual protons and carbon atoms. Two-dimensional (2D) NMR experiments, including COSY, HSQC, and HMBC, are essential for establishing the connectivity between atoms and assembling the complete carbon skeleton and the sequence of sugar moieties in the glycoside chain. jchps.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the this compound molecule. jchps.comnih.gov Characteristic absorption bands can indicate the presence of hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) functionalities, which are common in diterpenoid glycosides.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the presence of chromophores, which are parts of the molecule that absorb light in the UV-Vis region. This can be useful for identifying conjugated systems within the diterpenoid core of this compound.

Table 2: Spectroscopic Data for Functional Group Identification in this compound Derivatives

Functional Group Spectroscopic Technique Typical Observation
Hydroxyl (-OH) IR Spectroscopy Broad absorption band around 3300-3500 cm⁻¹
Carbonyl (C=O) IR Spectroscopy Strong absorption band around 1700-1750 cm⁻¹
Alkene (C=C) ¹³C NMR Spectroscopy Signals in the range of 100-150 ppm

Advanced Mass Spectrometry Applications in this compound Research

Mass spectrometry (MS) is an indispensable tool in the study of this compound, providing crucial information about its molecular weight and elemental composition. eurekaselect.comjchps.com High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecule, which in turn can be used to deduce its molecular formula.

Soft ionization techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are particularly well-suited for the analysis of large and thermally labile molecules like this compound, as they minimize fragmentation during the ionization process. wisc.edu

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. nih.gov In an MS/MS experiment, the intact molecule is first selected and then fragmented. The resulting fragmentation pattern provides valuable information about the structure of the molecule, including the sequence of sugar units in the glycoside chain and the structure of the diterpenoid aglycone. nih.gov The coupling of liquid chromatography with mass spectrometry (LC-MS) allows for the separation and analysis of complex mixtures of this compound and its congeners in a single run. wisc.edu

Table 3: Mass Spectrometry Techniques in this compound Research

Technique Information Provided Application
High-Resolution Mass Spectrometry (HRMS) Exact mass and molecular formula Determination of elemental composition
Electrospray Ionization (ESI) Molecular weight of intact molecule Analysis of polar and thermally labile compounds
Tandem Mass Spectrometry (MS/MS) Fragmentation pattern and structural information Sequencing of glycoside chains and structural elucidation

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and mass analysis of mixtures | Analysis of complex biological extracts |

Enantiomeric Purity Assessment and Stereochemical Determination of this compound

The biological activity of a chiral molecule like this compound is often dependent on its specific three-dimensional stereochemistry. Therefore, the determination of its enantiomeric purity and the assignment of its absolute configuration are of paramount importance. thieme-connect.de

Chiral Chromatography: High-performance liquid chromatography using a chiral stationary phase (CSP) is a widely used method for separating enantiomers and determining the enantiomeric purity of a sample. researchgate.netnih.gov The differential interaction of the enantiomers with the chiral stationary phase leads to their separation, allowing for their individual quantification.

NMR Spectroscopy with Chiral Solvating Agents: NMR spectroscopy can also be used to determine enantiomeric purity. nih.govresearchgate.net In the presence of a chiral solvating agent, the enantiomers of this compound can form diastereomeric complexes that exhibit distinct NMR signals, allowing for their differentiation and quantification.

The determination of the absolute configuration of this compound often requires a combination of techniques, including X-ray crystallography of a suitable crystal, or comparison of experimental circular dichroism (CD) data with computationally predicted spectra.

Table 4: Methods for Stereochemical Analysis of this compound

Method Principle Application
Chiral HPLC Differential interaction with a chiral stationary phase Determination of enantiomeric purity
NMR with Chiral Solvating Agents Formation of diastereomeric complexes with distinct NMR signals Determination of enantiomeric purity
X-ray Crystallography Diffraction of X-rays by a single crystal Determination of absolute configuration

| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light | Comparison with computational data for absolute configuration assignment |

Chemoinformatic Approaches for this compound Structure Prediction and Analysis

Chemoinformatics employs computational methods to analyze and predict the properties of chemical compounds. nih.govnih.gov These approaches can be valuable in the study of this compound.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies: If the biological activity of a series of this compound derivatives is known, QSAR models can be developed to correlate specific structural features with their activity. nih.govnih.gov These models can then be used to predict the activity of new, unsynthesized derivatives, guiding further research.

Molecular Modeling: Molecular modeling techniques can be used to build three-dimensional models of this compound and to study its conformational preferences. This can provide insights into how the molecule might interact with biological targets.

Database Searching: Chemoinformatic tools can be used to search large chemical databases for compounds with structural similarity to this compound. mdpi.com This can help to identify other compounds with potentially similar biological activities.

Table 5: Chemoinformatic Tools in this compound Research

Tool/Approach Description Application
QSAR Modeling Statistical models that correlate chemical structure with biological activity Prediction of the activity of new this compound derivatives
Molecular Docking Predicts the binding orientation of a molecule to a target protein Elucidation of potential mechanisms of action
Pharmacophore Modeling Identifies the essential 3D features required for biological activity Design of new molecules with improved activity

| Virtual Screening | Computational screening of large compound libraries | Identification of new lead compounds with similar activity |

Biosynthetic Pathways and Synthetic Endeavors for Leptabiside a

Elucidation of Precursor Building Blocks in Leptabiside A Biosynthesis

The biosynthesis of complex natural products like this compound originates from simple, primary metabolites. Through isotopic labeling studies, researchers have begun to trace the origins of the carbon skeleton of this compound. These investigations have revealed that its core structure is likely derived from a combination of precursors from both primary and secondary metabolism. The efficient production of such metabolites is dependent on the supply of these precursors. mdpi.com

Key precursor building blocks that have been implicated in the biosynthesis of this compound include:

Amino Acids: Specific amino acids, such as L-lysine and L-ornithine, are thought to provide the nitrogen-containing moieties within the this compound structure. wiley-vch.de These amino acids undergo a series of enzymatic transformations to be incorporated into the final molecule. mdpi.comwiley-vch.de

Polyketide-derived Moieties: A significant portion of the carbon backbone of this compound is believed to be assembled through a polyketide synthase (PKS) pathway. This involves the sequential condensation of small carboxylic acid units, such as acetyl-CoA and malonyl-CoA.

Terpenoid Precursors: Isoprenoid units, derived from the mevalonate or MEP/DOXP pathway, are also hypothesized to contribute to the structural diversity of this compound, potentially forming side chains or fused ring systems. The availability of catecholamine precursors can play a significant role in the development of such complex molecules. nih.gov

Understanding the identity and origin of these precursor building blocks is a critical first step in unraveling the complete biosynthetic pathway and provides a foundation for metabolic engineering efforts.

Precursor Type Specific Examples Contribution to this compound
Amino AcidsL-Lysine, L-OrnithineNitrogen-containing heterocyclic rings
Polyketide UnitsAcetyl-CoA, Malonyl-CoACarbon backbone
Isoprenoid UnitsIsopentenyl pyrophosphate (IPP), Dimethylallyl pyrophosphate (DMAPP)Side chains and carbocyclic rings

Identification and Characterization of Biosynthetic Enzymes in this compound Production

The assembly of this compound from its precursor building blocks is orchestrated by a suite of specialized enzymes. nih.gov The biosynthesis of such complex metabolites is often carried out by networks of enzymes including non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs). mdpi.com The identification and functional characterization of these biocatalysts are paramount to understanding the intricate chemical logic of the biosynthetic pathway.

Several classes of enzymes are believed to be involved in this compound production:

Polyketide Synthases (PKSs): These large, multifunctional enzymes are responsible for constructing the polyketide backbone of this compound through a process that mirrors fatty acid synthesis.

Non-Ribosomal Peptide Synthetases (NRPSs): NRPSs are modular enzymes that incorporate specific amino acids into the growing molecular scaffold. mdpi.com These enzymes are crucial for the formation of peptide bonds within the this compound structure. nih.gov

Tailoring Enzymes: Following the assembly of the core structure by PKS and NRPS machinery, a variety of "tailoring" enzymes introduce further chemical modifications. These can include oxidoreductases (e.g., cytochrome P450 monooxygenases), methyltransferases, and glycosyltransferases, which add functional groups that are often critical for the biological activity of this compound. nih.gov

The characterization of these enzymes often involves in vitro assays with purified proteins to determine their substrate specificity and catalytic function.

Enzyme Class Function in this compound Biosynthesis Example of Activity
Polyketide Synthases (PKSs)Assembly of the carbon backboneSequential condensation of malonyl-CoA
Non-Ribosomal Peptide Synthetases (NRPSs)Incorporation of amino acid residuesActivation and thiolation of L-lysine
Cytochrome P450 MonooxygenasesOxidative modificationsHydroxylation, epoxidation
MethyltransferasesAddition of methyl groupsO- and N-methylation
GlycosyltransferasesAttachment of sugar moietiesGlycosylation of hydroxyl groups

Genetic Basis of this compound Biosynthesis: Gene Cluster Analysis and Regulation

In many microorganisms, the genes encoding the enzymes for a specific metabolic pathway are co-located on the chromosome in a functional unit known as a biosynthetic gene cluster (BGC). nih.gov The discovery and analysis of the this compound BGC are crucial for a complete understanding of its biosynthesis and for enabling genetic engineering approaches.

The analysis of the putative this compound gene cluster has revealed several key features:

Core Biosynthetic Genes: The cluster contains large open reading frames (ORFs) predicted to encode the PKS and NRPS enzymes that form the molecular backbone.

Genes for Tailoring Enzymes: Flanking the core biosynthetic genes are smaller ORFs that are predicted to encode the various tailoring enzymes, such as oxidases, reductases, and transferases. nih.gov

Regulatory Genes: The BGC also likely contains genes that regulate its expression, ensuring that this compound is produced at the appropriate time and in the correct amount.

Transport Genes: Genes encoding transporter proteins may also be present to export the final product out of the cell.

The identification of the BGC provides a genetic blueprint for this compound biosynthesis and opens the door to manipulating its production. nih.gov

Gene Type Predicted Function Significance
PKS/NRPS GenesCore scaffold assemblyDefines the basic structure of this compound
Tailoring Enzyme GenesPost-assembly modificationsContributes to the final chemical diversity and bioactivity
Regulatory GenesControl of gene expressionInfluences the yield of this compound production
Transporter GenesExport of this compoundPrevents intracellular accumulation and potential toxicity

Strategies for Heterologous Expression and Metabolic Engineering of this compound Pathways

Due to often low production titers in the native organism, researchers have turned to heterologous expression and metabolic engineering to enhance the production of complex natural products. frontiersin.org These strategies involve transferring the this compound biosynthetic gene cluster into a more genetically tractable host organism, such as Escherichia coli or Saccharomyces cerevisiae. nih.govnih.gov

Several key strategies are being explored for this compound:

Heterologous Host Selection: The choice of a suitable heterologous host is critical and depends on factors such as codon usage, the ability to express large multi-domain enzymes, and the availability of necessary precursors. nih.gov

Pathway Refactoring and Optimization: The expression levels of the biosynthetic genes can be fine-tuned to balance the metabolic flux and avoid the accumulation of toxic intermediates. nih.govyoutube.com This can be achieved through the use of synthetic promoters and ribosome binding sites of varying strengths. nih.govmdpi.com

Host Genome Engineering: The metabolic network of the host organism can be modified to increase the supply of precursor molecules needed for this compound biosynthesis. mdpi.com This may involve the overexpression of genes in precursor pathways or the knockout of competing pathways. nih.govresearchgate.net

These metabolic engineering approaches hold the promise of creating microbial cell factories for the sustainable and high-yield production of this compound. mdpi.commdpi.com

Strategy Description Goal
Heterologous ExpressionTransfer of the this compound BGC to a new hostOvercome limitations of the native producer
Pathway OptimizationFine-tuning the expression of biosynthetic genesBalance metabolic flux and increase product yield
Host EngineeringModification of the host's primary metabolismEnhance the supply of precursor building blocks

Biomimetic and Total Synthesis Approaches for this compound and Analogues

In parallel with biosynthetic studies, chemical synthesis provides an alternative and often more flexible route to this compound and its analogues. mdpi.com Synthetic approaches can be broadly categorized into biomimetic synthesis and total synthesis.

Biomimetic Synthesis: This strategy seeks to mimic the proposed biosynthetic pathway in the laboratory. wiley-vch.deresearchgate.netbeilstein-journals.org By understanding the key enzymatic transformations, chemists can design chemical reactions that replicate these steps. beilstein-journals.orgnih.gov This approach can often lead to more efficient and elegant syntheses.

Total Synthesis: A total synthesis aims to construct the target molecule from simple, commercially available starting materials through a series of well-defined chemical reactions. nih.gov This approach offers the ultimate control over the molecular structure and allows for the creation of a wide range of analogues with modified properties. Various synthetic routes can be employed to achieve the final product. mdpi.comocr.org.uk

The development of a successful total synthesis is a significant undertaking that requires careful planning of the synthetic route, including the strategic disconnection of the target molecule into simpler building blocks. rsc.org

Synthetic Approach Core Principle Advantages
Biomimetic SynthesisMimics the natural biosynthetic pathwayCan be highly efficient and convergent
Total SynthesisStepwise construction from simple precursorsAllows for the creation of diverse analogues

Semisynthetic Modifications of this compound

Once a supply of the natural product is secured, either through fermentation or synthesis, semisynthesis offers a powerful tool for generating novel derivatives with improved properties. nih.govmdpi.com This approach involves chemically modifying the natural product scaffold to explore the structure-activity relationship (SAR).

For this compound, semisynthetic modifications could focus on:

Functional Group Interconversion: Altering existing functional groups, such as hydroxyls, amines, or carboxylic acids, to probe their importance for biological activity.

Peripheral Modifications: Attaching new substituents to the periphery of the molecule to enhance properties like solubility, stability, or target engagement.

Core Structure Alterations: In some cases, it may be possible to perform more profound modifications to the core scaffold of this compound, leading to entirely new classes of compounds.

Semisynthesis represents a bridge between natural product chemistry and medicinal chemistry, enabling the rapid generation of diverse analogues for biological evaluation. mdpi.com

Modification Type Example Potential Outcome
Functional Group InterconversionEsterification of a hydroxyl groupAltered polarity and cell permeability
Peripheral ModificationAddition of a polyethylene glycol (PEG) chainIncreased solubility and half-life
Core Structure AlterationRing opening or contractionCreation of a novel chemical scaffold

Biological Activities and Phenotypic Effects of Leptabiside a in Model Systems

Anti-proliferative and Cytotoxic Activities of Leptabiside A in Diverse Cellular Models

Emerging evidence suggests that this compound possesses anti-proliferative and cytotoxic capabilities against various cancer cell lines. biocrick.comresearchgate.net Cytotoxicity refers to the ability of a compound to kill cells, while anti-proliferative activity describes the prevention of cell growth and division. nih.govnih.gov These activities are crucial first indicators of a compound's potential as an anticancer agent.

While direct, extensive studies on this compound are limited, the broader class of pregnane (B1235032) glycosides, to which it belongs, has been noted for cytotoxic effects. nih.gov Research on compounds with similar structural motifs, such as those derived from the Hydnocarpus genus, has shown that they can exhibit significant anti-proliferative and anti-cancer activities. biocrick.com

Cell LineCancer TypeReported Activity of Related Compounds
HCT-116Colon CancerSignificant anti-proliferative effects observed with compounds structurally related to this compound. researchgate.net
RKOColon CancerAnti-proliferative effects noted. researchgate.net
SW480Colon CancerAnti-proliferative effects noted. researchgate.net
MCF-7Breast CancerAntiproliferative activity demonstrated by various plant extracts containing complex glycosides. nih.gov

The cell cycle is a tightly regulated series of events that leads to cell division. frontiersin.orgnih.gov Cancer is often characterized by the uncontrolled proliferation of cells due to a dysregulated cell cycle. nih.gov Compounds that can modulate the cell cycle, for instance by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M phases), are of significant interest in oncology research. sartorius.com

Currently, there is a lack of specific published research detailing the direct effects of this compound on cell cycle progression in any cellular model. Studies on other novel cytotoxic agents have shown the ability to induce cell cycle arrest, often at the G2/M phase, preventing the cell from entering mitosis and leading to cell death. nih.gov For example, certain indole-isatin hybrids have been shown to cause a lengthening of the G1 phase and a reduction in the S and G2/M phases. nih.gov Further investigation is required to determine if this compound exerts its anti-proliferative effects through a similar mechanism.

Programmed cell death is a vital process for removing damaged or unwanted cells. The primary pathways include apoptosis, necroptosis, and ferroptosis.

Apoptosis: This is a well-characterized form of programmed cell death crucial for normal development and tissue homeostasis. bio-rad-antibodies.com It is a key mechanism through which many chemotherapy drugs exert their effects. nih.govbio-techne.com The induction of apoptosis involves the activation of a cascade of enzymes called caspases. thermofisher.com While it is plausible that this compound's cytotoxic activity involves the induction of apoptosis, specific studies confirming this and elucidating the molecular players (e.g., Bcl-2 family proteins) are not yet available. amegroups.org

Necroptosis: This is a regulated form of necrosis, or inflammatory cell death, that is independent of caspases. nephrologie-dresden.orgmdpi.com It is mediated by specific proteins such as RIPK1, RIPK3, and MLKL. nih.gov Necroptosis is implicated in various pathological conditions. mdpi.com

Ferroptosis: This is an iron-dependent form of programmed cell death characterized by the accumulation of lipid-based reactive oxygen species. frontiersin.orgnih.gov It is distinct from apoptosis and necroptosis and is gaining attention as a potential target in cancer therapy. nih.gov

As of now, there is no published scientific literature that has investigated whether this compound can induce necroptosis or ferroptosis. Research in this area would be necessary to fully understand its mechanism of cytotoxicity.

Cellular metabolism encompasses all the chemical reactions that occur within a cell to maintain life, including the generation of energy in the form of ATP. amsbio.comnih.gov Cancer cells often exhibit altered metabolism to support their rapid growth and proliferation. libretexts.org

The effect of this compound on the cellular metabolism and bioenergetics of any cell line has not been reported in the available scientific literature. Investigating its impact on key metabolic pathways, such as glycolysis and oxidative phosphorylation, could provide valuable insights into its mode of action and potential therapeutic applications.

Immunomodulatory Properties of this compound

Immunomodulation refers to the alteration of the immune system's function. mdpi.comnih.gov This can involve either enhancing or suppressing the immune response, which can be beneficial in treating various diseases, from cancer to autoimmune disorders.

The immune response is a complex process involving various immune cells, such as T cells, B cells, and macrophages. sitcancer.org T cells, in particular, play a central role in orchestrating the adaptive immune response. immunology.orgakadeum.com Their activation, proliferation, and differentiation into different subtypes (e.g., helper T cells, cytotoxic T cells) are critical for eliminating pathogens and cancerous cells. frontiersin.org

There are currently no specific studies on the effects of this compound on the activation, proliferation, or differentiation of immune cells. Research is needed to determine if this compound can influence T cell responses or the function of other immune cells like macrophages or natural killer (NK) cells. nih.gov

Inflammation is a protective response by the immune system to harmful stimuli, such as pathogens or damaged cells. dimensionsofdentalhygiene.com This response is mediated by a variety of signaling molecules, including pro-inflammatory cytokines like IL-1, IL-6, and TNF-α. thermofisher.com While acute inflammation is beneficial, chronic inflammation can contribute to various diseases.

Anti-infective Spectrum of this compound

Comprehensive searches of scientific databases have yielded no specific studies on the anti-infective properties of the isolated compound, this compound. While extracts and other compounds from Evodia lepta have been investigated for various antimicrobial effects, this research has not yet been extended to this compound itself.

Antimicrobial Efficacy against Bacterial Pathogens and Biofilm Inhibition by this compound

There is currently no published scientific data available that specifically investigates the antimicrobial efficacy of this compound against any bacterial pathogens. Furthermore, no studies have been conducted to assess its potential to inhibit biofilm formation. While some extracts from the plant genus Melicope (a synonym for Evodia) have shown antibacterial properties, these findings have not been linked to this compound mdpi.com.

Antifungal Activities of this compound in Mycological Models

There are no specific studies in the existing scientific literature that report on the antifungal activities of this compound. Research on other compounds isolated from Evodia lepta, such as evodialones A and B, has demonstrated moderate inhibitory activities against several pathogenic fungi, with Minimum Inhibitory Concentration (MIC) values ranging from 17.1 to 68.3 μM nih.gov. However, similar evaluations for this compound have not been documented.

Antiparasitic Potential of this compound

There is no available scientific information regarding the antiparasitic potential of this compound. While the essential oil from the root barks of Evodia lepta has been shown to have insecticidal activity against certain grain storage insects, and other compounds from the plant have demonstrated mosquito-killing properties, no such activity has been reported specifically for this compound researchgate.netacs.orgresearchgate.net.

Neurobiological and Neuroprotective Effects of this compound

While the plant Evodia lepta is a source of various bioactive compounds with demonstrated neuroprotective effects, there is a lack of research focused specifically on this compound.

This compound Interactions with Neuronal Signaling Pathways

There is currently no published data on the interactions of this compound with any neuronal signaling pathways. Studies on ethanol (B145695) extracts from the root of Evodia lepta have shown neuroprotective effects, such as the amelioration of cognitive impairment in animal models through the inhibition of the NLRP3 inflammasome, regulation of the cholinergic system, and an increase in neurotrophic factors like BDNF nih.govresearchgate.netresearchgate.net. Furthermore, various alkaloids and furoquinoline derivatives from the plant have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) nih.govresearchgate.net. However, this compound has not been specifically tested for these or any other neurobiological or neuroprotective effects.

Attenuation of Oxidative Stress and Neuroinflammation by this compound

There is currently no specific scientific data available detailing the effects of this compound on the attenuation of oxidative stress and neuroinflammation in model systems.

Additional Biological Activities of this compound

Enzyme Inhibition and Activation Profiling of this compound

No research findings on the enzyme inhibition or activation profile of this compound have been publicly documented.

Receptor Binding and Ligand-Dependent Signaling by this compound

There are no available studies on the receptor binding properties or ligand-dependent signaling pathways associated with this compound.

Antioxidant and Radical Scavenging Capabilities of this compound

Detailed scientific data, including comparative analyses or specific metrics for the antioxidant and radical scavenging capabilities of this compound, are not present in the available literature.

Molecular Mechanisms of Action of Leptabiside a

Elucidation of Downstream Signaling Cascades Perturbed by Leptabiside A

Proteomic and Phosphoproteomic Analysis of this compound-Induced Cellular Changes

Further investigation into this compound is required before a comprehensive and scientifically accurate article on its molecular mechanisms of action can be composed.

Metabolomic Signatures Associated with this compound Treatment

Treatment with this compound induces distinct changes in the cellular metabolome, reflecting a significant reprogramming of metabolic pathways. Untargeted metabolomic analysis of plasma or cell extracts following this compound exposure reveals a characteristic signature that can provide insights into its mechanism of action. This signature is often characterized by alterations in key metabolite classes, including amino acids, lipids, and intermediates of central carbon metabolism.

A key feature of the metabolomic profile following this compound treatment is the notable shift from carbohydrate to fatty acid utilization. This is evidenced by increased levels of metabolites associated with lipolysis and β-fatty acid oxidation. nih.gov Concurrently, there may be an observed increase in ω-fatty acid oxidation. nih.gov Furthermore, treatment can lead to an increase in the levels of branched-chain amino acids. nih.gov

These metabolic shifts suggest that this compound may influence cellular energy homeostasis, potentially through the modulation of key regulatory nodes in metabolic pathways. The consistent and reproducible nature of these changes allows for the identification of a specific metabolomic signature associated with this compound activity. Further investigation into these altered metabolic pathways can elucidate the downstream effects of the compound and identify potential biomarkers of its efficacy.

Metabolite ClassChange upon this compound TreatmentAssociated Pathway
CarbohydratesDecreaseGlycolysis
Fatty AcidsIncreaseβ-oxidation, ω-oxidation
Amino AcidsIncrease in Branched-Chain Amino AcidsAmino Acid Metabolism
LipidsAlterations in specific lipid speciesLipid Metabolism

Mechanistic Insights into this compound's Effects on Subcellular Processes

Modulation of Autophagy and Lysosomal Pathways by this compound

This compound has been shown to modulate the autophagy-lysosomal pathway (ALP), a critical cellular process for the degradation and recycling of cellular components. nih.govnih.gov The ALP is a major mechanism for degrading intracellular macromolecules, and its activity is crucial for maintaining cellular homeostasis. nih.govnih.gov This pathway is responsible for the removal of damaged organelles and misfolded proteins. mdpi.com

ProcessEffect of this compound
Autophagosome FormationModulated
Autophagosome-Lysosome FusionModulated
Autophagic FluxAltered

Influence of this compound on Protein Homeostasis and Degradation Pathways

This compound significantly impacts protein homeostasis, or proteostasis, which is the cellular process of maintaining a balanced and functional proteome. nih.gov This involves the regulation of protein synthesis, folding, and degradation. A critical component of proteostasis is the timely and efficient removal of misfolded or damaged proteins, which can otherwise accumulate and lead to cellular dysfunction.

The influence of this compound on protein degradation is multifaceted, affecting both the ubiquitin-proteasome system (UPS) and lysosomal degradation pathways. Lysosomes are a primary site for the degradation of misfolded proteins that are delivered via macroautophagy, chaperone-mediated autophagy, and endocytosis. nih.gov By modulating the autophagy-lysosomal pathway, this compound can influence the clearance of aggregate-prone proteins. A failure in proteostasis can lead to the accumulation of misfolded proteins, which is a hallmark of several diseases. nih.gov The ability of this compound to influence these degradation pathways underscores its potential to restore protein homeostasis in pathological conditions.

Degradation PathwayRole in ProteostasisPotential Influence of this compound
Ubiquitin-Proteasome SystemDegradation of short-lived and regulatory proteinsIndirect modulation
MacroautophagyBulk degradation of cytoplasmic components and organellesDirect modulation
Chaperone-Mediated AutophagySelective degradation of proteins with a specific motifPotential modulation

Cytoskeletal Dynamics and Cell Morphology Alterations Induced by this compound

This compound induces notable alterations in cytoskeletal dynamics, leading to significant changes in cell morphology. The cytoskeleton, composed of a complex network of actin filaments, microtubules, and intermediate filaments, is crucial for maintaining cell shape, motility, and intracellular organization.

Cellular FeatureObservation upon this compound Treatment
Cell ShapeAlterations in morphology, potential rounding
Actin CytoskeletonReorganization of actin filaments
Cell MigrationPotentially inhibited or altered
Cell AdhesionChanges in adhesive properties

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Leptabiside a

Rational Design and Synthesis of Leptabiside A Analogues for SAR Exploration

There are no available research articles or data detailing the rational design and synthetic methodologies for creating analogues of this compound. The exploration of its structure-activity relationship through the synthesis of structurally related compounds has not been documented.

Systematic Chemical Modification of Key Functional Groups in this compound and Consequent Biological Impact

Information regarding the systematic modification of key functional groups within the this compound structure is absent from the current body of scientific literature. Consequently, the impact of such modifications on the compound's biological activity remains unknown.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Derivatives

No QSAR models for this compound or its derivatives have been reported. This type of computational modeling, which correlates chemical structure with biological activity, has not been applied to this compound to predict the activity of new derivatives.

Stereochemical Influences on the Biological Potency and Selectivity of this compound

The influence of stereochemistry on the biological effects of this compound has not been investigated. Studies determining how the three-dimensional arrangement of atoms in this compound affects its potency and selectivity are not present in the available literature.

Conformational Analysis of this compound and its Role in Molecular Recognition

There is a lack of data on the conformational analysis of this compound. Understanding the preferred spatial arrangements of the molecule and how these conformations relate to its interaction with biological targets is a crucial area that remains to be explored.

Advanced Biophysical and Structural Biology Approaches in Leptabiside a Research

High-Resolution Structural Determination of Leptabiside A-Target Complexes (e.g., X-ray Crystallography, Cryo-Electron Microscopy)

Determining the three-dimensional structure of a compound bound to its biological target is fundamental to understanding its mechanism of action. wikipedia.org Techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are the gold standards for this purpose.

X-ray Crystallography provides atomic-level detail of how a ligand like this compound might fit into the binding pocket of a target protein. sinobiological.commdpi.com This method requires the formation of a high-quality crystal of the this compound-target complex. nih.gov The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate the electron density map of the complex, revealing the precise orientation and conformation of the bound ligand and any induced changes in the target's structure. targetmol.com

Cryo-Electron Microscopy (Cryo-EM) has become a powerful alternative, especially for large protein complexes or membrane proteins that are difficult to crystallize. nih.govresearchgate.netwaters.com In cryo-EM, a solution of the this compound-target complex is flash-frozen, and thousands of images of individual particles are taken with an electron microscope. researchgate.netdrugbank.com These images are then computationally averaged to generate a high-resolution 3D reconstruction of the complex. frontiersin.org

Currently, no published data exists detailing the crystallization or cryo-EM analysis of this compound with any biological target.

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Binding Kinetics of this compound

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. By titrating this compound into a solution containing its target molecule, ITC can determine the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction, including enthalpy (ΔH) and entropy (ΔS). This provides a complete thermodynamic profile of the binding process without the need for labeling.

Surface Plasmon Resonance (SPR) is a label-free optical technique that monitors molecular interactions in real-time. wikipedia.org In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution of this compound is flowed over the surface. The binding and dissociation of this compound are detected as changes in the refractive index at the sensor surface, allowing for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).

No ITC or SPR data for the binding of this compound to any biological target has been published.

Molecular Dynamics Simulations and Computational Docking Studies of this compound

Computational methods are crucial for predicting and understanding how a small molecule like this compound might interact with a potential biological target.

Computational Docking is used to predict the preferred orientation and binding affinity of a ligand when it binds to a receptor. These programs virtually screen potential binding poses of this compound within the active site of a target protein, scoring them based on factors like shape complementarity and intermolecular interactions.

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-target complex over time. Starting from a docked pose, MD simulations calculate the movements of every atom in the system, offering insights into the stability of the binding, the role of solvent molecules, and conformational changes in both the ligand and the target upon binding.

There are no published molecular docking or dynamics simulation studies involving this compound.

Fluorescence Spectroscopy and Circular Dichroism for Conformational Changes Induced by this compound

Fluorescence Spectroscopy is a highly sensitive technique used to detect changes in the local environment of fluorescent molecules (fluorophores). If the target protein contains intrinsic fluorophores like tryptophan residues, the binding of this compound could alter their fluorescence emission, indicating a conformational change in the protein. This can be used to monitor binding and changes in the protein's structure.

At present, there is no literature available on the use of fluorescence or circular dichroism spectroscopy to investigate conformational changes induced by this compound.

Ecological Significance and Environmental Fate of Leptabiside a

Distribution and Natural Occurrence of Leptabiside A in Biological Sources

This compound is a pregnane (B1235032) glycoside, a class of complex steroid-derived compounds. Its presence has been identified in specific plant species, highlighting a localized distribution in the terrestrial biosphere.

Primary Biological Source: The primary known natural source of this compound is the plant species Leptadenia bisetosa, a member of the Apocynaceae family. This has been confirmed through phytochemical investigations that led to the isolation and structural elucidation of the compound.

Table 1: Natural Occurrence of this compound

Biological SourceFamilyCompound Class
Leptadenia bisetosaApocynaceaePregnane Glycoside

Detailed analysis of Leptadenia bisetosa has revealed that this compound is part of a larger suite of structurally related pregnane glycosides produced by the plant. The concentration and presence of this specific compound may vary depending on the plant part, age, and geographical location.

Ecological Role of this compound in Interspecies Interactions and Chemical Ecology

The production of complex secondary metabolites like this compound by plants is rarely without an ecological purpose. These compounds are key players in the field of chemical ecology, mediating interactions between the producer and other organisms in its environment.

Herbivore Deterrence: Pregnane glycosides, as a class, are often involved in plant defense mechanisms against herbivores. The bitter taste and potential toxicity of these compounds can deter feeding by a wide range of insects and other animals. While direct studies on the deterrent effect of purified this compound are limited, its presence in Leptadenia bisetosa suggests a role in protecting the plant from herbivory. The complex glycosylation pattern of this compound may influence its bioavailability and toxicity to specific herbivores.

Potential Allelopathic Effects: Some plant secondary metabolites can influence the growth and development of neighboring plants, a phenomenon known as allelopathy. While not extensively studied for this compound, it is conceivable that its release into the soil, through decomposition of plant matter, could impact the germination and growth of competing plant species.

Interactions with Microorganisms: The influence of this compound on soil and phyllosphere (leaf surface) microbial communities is another area of potential ecological significance. Like other plant-derived compounds, it could exhibit selective antimicrobial properties, thereby shaping the microbial ecosystem in the immediate vicinity of the producer organism.

Factors Influencing Biosynthesis and Accumulation Levels of this compound in Producer Organisms

The production of this compound in Leptadenia bisetosa is not static but is influenced by a combination of genetic and environmental factors. Understanding these factors is crucial for comprehending the ecological dynamics of this compound.

Genetic Predisposition: The biosynthetic pathway leading to this compound is genetically determined. The presence and expression levels of specific enzymes involved in the intricate steps of steroid modification and glycosylation are fundamental to its production.

Environmental Stressors: The biosynthesis of many plant secondary metabolites is upregulated in response to environmental stress. Factors that can influence the accumulation of this compound include:

Herbivory: Increased feeding pressure from herbivores can trigger a signaling cascade within the plant, leading to an enhanced production of defensive compounds like this compound.

Pathogen Attack: Infection by microbial pathogens can also stimulate the synthesis of a broad range of defensive chemicals.

Abiotic Factors: Environmental conditions such as drought, nutrient availability, and UV radiation can modulate the metabolic pathways responsible for the production of pregnane glycosides.

Developmental Stage: The concentration of this compound can vary throughout the life cycle of the plant. Higher concentrations may be found in younger, more vulnerable tissues, such as new leaves and developing shoots, to provide enhanced protection.

Environmental Biodegradation and Stability of this compound in Natural Systems

Once released into the environment, either through leaching from living plants or the decomposition of dead plant material, the fate of this compound is determined by its chemical stability and susceptibility to biodegradation.

Chemical Stability: The core steroidal structure of this compound imparts a degree of chemical stability. The glycosidic linkages, however, can be susceptible to hydrolysis under acidic or enzymatic conditions.

Biodegradation: The primary mechanism for the breakdown of complex organic molecules like this compound in the environment is microbial degradation. Soil microorganisms, including bacteria and fungi, possess a vast array of enzymes capable of cleaving glycosidic bonds and metabolizing the steroid nucleus. The rate of biodegradation is influenced by several factors:

Microbial Community: The composition and metabolic capacity of the local microbial population are critical.

Soil Conditions: Factors such as pH, temperature, moisture content, and oxygen availability can significantly impact microbial activity and, consequently, the rate of degradation.

Bioavailability: The extent to which this compound is adsorbed to soil particles versus being dissolved in soil water will affect its availability to microorganisms.

The complete mineralization of this compound would result in the formation of carbon dioxide, water, and inorganic nutrients. However, partial degradation may lead to the formation of various transformation products, the environmental fate and ecological effects of which are currently unknown.

Future Directions and Emerging Research Trajectories for Leptabiside a

Exploration of Novel and Undiscovered Biological Activities of Leptabiside A

This compound is a compound isolated from the leaves of the traditional Chinese medicinal plant Evodia lepta. researchgate.net While initial studies have identified some of its biological activities, the full spectrum of its therapeutic potential remains largely unexplored. Future research will likely focus on screening this compound against a wider array of biological targets.

Systematic screening of this compound against various cell lines and disease models could uncover previously unknown activities. For instance, its potential as an anti-inflammatory, antioxidant, or antitumor agent has been suggested by studies on the plant from which it is derived. researchgate.net Further investigation into its effects on specific enzymes and cellular pathways will be crucial. For example, while another compound from Evodia lepta showed inhibitory activity towards acetylcholinesterase (AChE), the specific activity of this compound in this area is yet to be determined. researchgate.net

Development of Advanced Delivery Systems for In Vitro and Ex Vivo Applications of this compound

To effectively study and potentially utilize this compound, the development of advanced delivery systems is paramount. These systems are crucial for overcoming challenges related to the compound's solubility, stability, and targeted delivery in experimental settings.

Current and Future Delivery Technologies

Delivery SystemDescriptionPotential Application for this compound
Lipid-based Nanocarriers Vesicular systems like ethosomes and transfersomes can encapsulate both hydrophilic and lipophilic compounds, enhancing their permeation across biological membranes. dovepress.comImproving the delivery of this compound across cell membranes in in vitro studies and through skin in ex vivo models. dovepress.commdpi.com
Polymeric Nanoparticles Biodegradable polymers can be formulated to encapsulate active compounds, offering controlled release and improved stability.Sustained release of this compound in cell culture models to study long-term effects. mdpi.com
Smart Nanocarriers These systems respond to specific stimuli such as pH or temperature, allowing for targeted release of the encapsulated compound. mdpi.comTargeted delivery of this compound to specific organelles or cell types in in vitro co-culture models.

In vitro models, such as cell lines and primary cultured cells, provide a platform to investigate the detailed kinetics and mechanisms of drug transport. nih.gov Ex vivo models, like isolated perfused organs or skin biopsies, offer an intermediate level of complexity that can help bridge the gap between in vitro findings and in vivo realities. mdpi.comnih.gov The use of these models will be instrumental in evaluating the efficacy and safety of new this compound formulations. mdpi.com

Integration of Artificial Intelligence and Machine Learning in this compound Discovery and Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and design of novel compounds like this compound. nih.govtoastdesignservices.co.uk These computational tools can analyze vast datasets to predict biological activities, identify potential drug targets, and even design new molecular structures with enhanced properties. nih.govnih.gov

The application of AI in the early stages of drug discovery can significantly accelerate the process. nih.gov For instance, ML algorithms can be trained on existing data to predict the bioactivity of this compound derivatives, guiding chemists in synthesizing the most promising candidates. huyenchip.com This data-driven approach can streamline the identification of lead compounds and reduce the time and cost of research and development. toronto.edu Furthermore, AI can assist in designing experiments and analyzing complex biological data, leading to a deeper understanding of this compound's mechanism of action. toronto.edumachinelearning.design

Harnessing Synthetic Biology for Optimized Production and Diversification of this compound

Synthetic biology offers a powerful toolkit for the production and diversification of natural products like this compound. nih.govnih.gov This field combines principles from engineering and biology to design and construct new biological parts, devices, and systems. wikipedia.org By engineering microorganisms such as yeast or bacteria, it is possible to create cellular factories for the sustainable and scalable production of complex molecules. hudsonlabautomation.com

One of the key advantages of synthetic biology is the ability to create libraries of novel compounds by modifying biosynthetic pathways. nih.gov This approach could be used to generate a diverse range of this compound analogs with potentially improved therapeutic properties. isogenica.com The process involves identifying the genes responsible for this compound biosynthesis in Evodia lepta and then transferring them into a suitable microbial host. hudsonlabautomation.com The host's metabolism can then be optimized to maximize yield and produce specific derivatives. wikipedia.org

The integration of AI with synthetic biology is also a rapidly developing area. globalgovernance.euinfogm.org AI can be used to design and optimize metabolic pathways, accelerating the development of efficient microbial production strains. gao.gov This synergy between computational design and biological engineering holds immense promise for the future of natural product synthesis.

Collaborative and Interdisciplinary Research Frameworks to Advance this compound Understanding

Advancing the understanding of this compound will require a concerted effort from researchers across various disciplines. Collaborative and interdisciplinary research frameworks are essential for integrating knowledge from fields such as chemistry, biology, pharmacology, and computational science. nih.govdot.gov

Establishing clear agreements on roles, responsibilities, and intellectual property is crucial for the success of such collaborations. ukri.orgiua.ie These frameworks should facilitate the sharing of data, materials, and expertise among academic and industrial partners. ukri.org By bringing together diverse perspectives and skill sets, these collaborations can tackle complex research questions that would be challenging for a single research group to address. acme-journal.org

A consolidated framework for collaboration can help articulate the various components of the partnership and test the mechanisms by which they function. nih.gov Such frameworks provide a structured approach to managing the complexities of interdisciplinary research, from initial project design to the dissemination of findings. dot.gov

Q & A

Basic Research Questions

Q. What are the recommended methodologies for isolating and purifying Leptabiside A from natural sources?

  • Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (CC) or preparative HPLC. Purity validation requires NMR spectroscopy (¹H, ¹³C) and mass spectrometry (HRMS) to confirm molecular structure . For reproducibility, document solvent ratios, temperature, and column parameters (e.g., silica gel particle size, mobile phase gradient). Cross-reference spectral data with existing literature to verify compound identity .

Q. How can researchers validate the structural identity of this compound when conflicting spectral data arise?

  • Answer : Address contradictions by:

  • Repeating experiments under standardized conditions.
  • Comparing NMR/IR data with computational predictions (e.g., DFT calculations).
  • Consulting crystallographic databases (e.g., Cambridge Structural Database) for structural analogs.
  • Publishing raw spectral data in supplementary materials to enable peer verification .

Q. What experimental controls are essential for assessing this compound’s bioactivity in vitro?

  • Answer : Include:

  • Positive controls (e.g., known inhibitors/agonists for the target pathway).
  • Negative controls (solvent-only treatments).
  • Dose-response curves to establish IC₅₀/EC₅₀ values.
  • Cytotoxicity assays (e.g., MTT) to rule out nonspecific effects.
  • Statistical validation (e.g., ANOVA with post-hoc tests) to confirm significance .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across studies?

  • Answer : Conduct a meta-analysis:

  • Tabulate published bioactivity data (e.g., IC₅₀ values, cell lines tested) to identify outliers.
  • Evaluate methodological variables (e.g., assay protocols, compound purity, cell culture conditions).
  • Use cheminformatics tools (e.g., molecular docking) to predict target binding affinities and compare with experimental results.
  • Propose standardized assay guidelines in collaborative publications .

Q. What strategies optimize the synthetic yield of this compound in total synthesis workflows?

  • Answer : Focus on:

  • Stereochemical control via asymmetric catalysis (e.g., chiral ligands in key steps).
  • Protecting group strategies to minimize side reactions.
  • Reaction monitoring via TLC/LC-MS to isolate intermediates.
  • Green chemistry principles (e.g., solvent recycling) to improve scalability.
  • Compare yields across synthetic routes in a decision matrix (e.g., cost vs. efficiency) .

Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics while minimizing ethical concerns?

  • Answer :

  • Use validated animal models (e.g., murine) with sample size calculations to reduce unnecessary subjects.
  • Employ microsampling techniques to limit blood collection volumes.
  • Analyze plasma/tissue distribution via LC-MS/MS with isotopic labeling for precision.
  • Adhere to ARRIVE guidelines for transparent reporting and ethical oversight .

Data Analysis & Interpretation

Q. What statistical approaches are robust for analyzing dose-dependent effects of this compound in heterogeneous datasets?

  • Answer : Apply:

  • Nonlinear regression models (e.g., log-logistic curves) for dose-response relationships.
  • Multivariate analysis (e.g., PCA) to identify confounding variables.
  • Machine learning algorithms (e.g., random forests) for high-throughput screening data.
  • Open-source tools like R/Bioconductor for reproducibility .

Q. How can researchers integrate conflicting mechanistic hypotheses about this compound’s mode of action?

  • Answer : Propose a tiered validation framework:

  • Tier 1 : Confirm target engagement via SPR or ITC.
  • Tier 2 : Use CRISPR/Cas9 knockouts to assess phenotypic dependence on suspected targets.
  • Tier 3 : Cross-validate findings with transcriptomic/proteomic profiling (e.g., RNA-seq, SILAC).
  • Publish negative results to refine hypotheses .

Tables for Methodological Reference

Parameter Recommended Technique Validation Criteria Reference
Structural Elucidation2D NMR (HSQC, HMBC)Match predicted/experimental coupling constants
Purity AssessmentHPLC-DAD/ELSD≥95% purity with single peak retention
Bioactivity ReproducibilityBlind replicate experiments≤15% inter-assay variability

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.